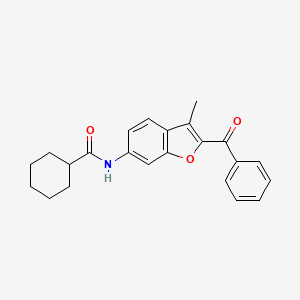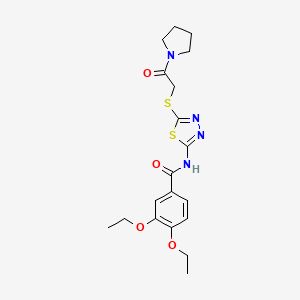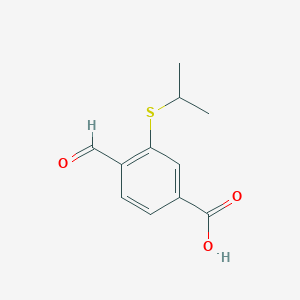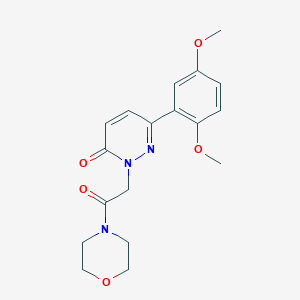
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide” is a chemical compound that is offered by Benchchem. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings .
Synthesis Analysis
The synthesis of various compounds related to benzofuran has been carried out by condensation of the 5-((2-benzoylbenzofuran-5-yl)methyl)-2-hydroxybenzaldehyde with various substituted ortho phenylenediamine in the presence of glacial acetic acid under conventional reflux temperature .Molecular Structure Analysis
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The molecular structure of benzofuran derivatives has been thoroughly analyzed using 1H-NMR .Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For instance, the molecular weight of 3-methylbenzofuran is 132.1592 .Scientific Research Applications
Synthesis and Characterization
- Research on related compounds includes the synthesis of cyclohexyl or benzyl isocyanide derivatives , which undergo Ugi reactions to yield new classes of compounds with potential for various applications, including material science and chemical synthesis methodologies (Sañudo et al., 2006).
- The crystal structure of polyamides containing 1,3-cyclohexane rings was studied, highlighting the impact of the cyclohexane rings on the crystallinity and hydrogen bonding, which can influence material properties (Inoue & Hoshino, 1980).
Chemical Transformations
- Synthesis and oxidation studies of tetrahydrobenzofurans have been conducted, indicating the potential for creating novel compounds with specific functionalities, which could be applied in catalysis or as building blocks for more complex molecules (Levai et al., 2002).
- The antibacterial properties of 3H-Spiro[1-benzofuran-2,1’-cyclohexane] derivatives have been explored, suggesting uses in the development of new antimicrobial agents (Urzúa et al., 2008).
Catalysis and Polymerization
- Research on chemical environment control and catalytic performance of platinum nanoparticles embedded in metal-organic frameworks (MOFs) highlights the significance of the chemical functionalities in catalysis, which could be relevant for the design of new catalysts or catalytic processes (Choi et al., 2015).
- Studies on the controlled radical polymerization of acrylamide containing L-phenylalanine moiety via RAFT demonstrate the precision in synthesizing polymers with specific side chains, offering insights into polymer science and engineering applications (Mori et al., 2005).
Mechanism of Action
While the specific mechanism of action for “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide” is not explicitly mentioned in the search results, benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities, including anticancer properties .
Future Directions
properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-15-19-13-12-18(24-23(26)17-10-6-3-7-11-17)14-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTQFASSBCJTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)
![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)


![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)
![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)
![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)
![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)


![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2724104.png)

